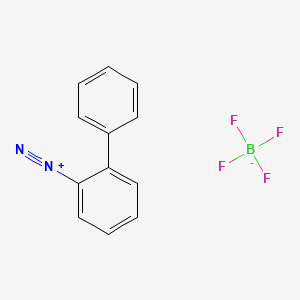

Biphenyldiazonium tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H9BF4N2 |

|---|---|

Molecular Weight |

268.02 g/mol |

IUPAC Name |

2-phenylbenzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C12H9N2.BF4/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1(3,4)5/h1-9H;/q+1;-1 |

InChI Key |

HYRSRDNSYYKNQM-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC=CC=C2[N+]#N |

Origin of Product |

United States |

The Significance of Aryl Diazonium Salts As Synthetic Intermediates

Aryl diazonium salts are a class of organic compounds characterized by the presence of a diazonium group (–N₂⁺) attached to an aryl ring. ijcrt.org They are highly valuable as synthetic intermediates due to their ability to be converted into a wide array of functional groups. unacademy.comtiwariacademy.comslideshare.net This versatility stems from the fact that the dinitrogen molecule (N₂) is an excellent leaving group, facilitating a variety of substitution reactions. libretexts.org Consequently, diazonium salts serve as crucial precursors for the synthesis of diverse aromatic compounds, including those that are not readily accessible through direct substitution methods. unacademy.com Their applications are extensive, ranging from the synthesis of azo dyes for the textile and pigment industries to the preparation of pharmaceuticals and advanced materials. ijcrt.orgtiwariacademy.comslideshare.net

The general utility of aryl diazonium salts lies in their capacity to introduce a range of substituents onto an aromatic ring, such as halides, cyano groups, hydroxyl groups, and more. unacademy.comtiwariacademy.com This transformative power makes them indispensable tools for synthetic chemists seeking to create complex organic molecules with specific functionalities. tiwariacademy.com

The Evolution of Aryl Diazonium Salt Chemistry: from Classical Transformations to Modern Catalysis

The chemistry of aryl diazonium salts has a rich history, dating back to the 19th century with the discovery of classical transformations that remain fundamental to organic synthesis. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, demonstrated the conversion of aryl diazonium salts to aryl halides using copper(I) salts as catalysts. geeksforgeeks.orgwikipedia.orgmasterorganicchemistry.com This reaction, along with the related Gattermann reaction, provided a reliable method for introducing halogens into aromatic rings. geeksforgeeks.org Another cornerstone is the Balz-Schiemann reaction, which facilitates the synthesis of aryl fluorides from aryl diazonium tetrafluoroborates and is named after German chemists Günther Schiemann and Günther Balz. researchgate.netresearchgate.netwikipedia.org

Over the decades, the scope of aryl diazonium salt chemistry has expanded significantly. researchgate.netacs.orgnih.gov While these classical reactions are still widely used, modern advancements have focused on the development of new, more efficient, and selective transformations. researchgate.netacs.org A major leap forward came with the advent of transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Palladium-catalyzed reactions, in particular, have proven to be exceptionally powerful for forming carbon-carbon and carbon-heteroatom bonds using aryl diazonium salts as coupling partners. researchgate.net These modern catalytic systems often operate under mild conditions and exhibit high functional group tolerance, greatly expanding the synthetic utility of diazonium salts. wikipedia.orgresearchgate.net Recent research has also explored the generation of aryl radicals from diazonium salts through thermal, photochemical, or electrochemical means, opening up new avenues for derivatization of aromatic compounds. researchgate.netacs.orgnih.gov

The Unique Attributes of the Tetrafluoroborate Counterion in Diazonium Salt Stability and Reactivity

The choice of the counterion associated with the diazonium cation plays a crucial role in the salt's stability and reactivity. acs.org While many diazonium salts, such as those with chloride anions, are unstable and can be explosive upon isolation, diazonium tetrafluoroborates exhibit significantly enhanced stability. acs.orgresearchgate.net The tetrafluoroborate (B81430) anion (BF₄⁻) is non-nucleophilic and non-oxidizing, which contributes to the increased thermal stability of the corresponding diazonium salt. chemrxiv.orgreddit.com This stability allows for the isolation of many aryl diazonium tetrafluoroborates as crystalline solids that can be handled and stored, a significant advantage over their less stable counterparts. acs.orgresearchgate.netwikipedia.org

The tetrafluoroborate counterion also directly participates in certain reactions. In the Balz-Schiemann reaction, the thermal decomposition of an aryldiazonium tetrafluoroborate leads to the formation of an aryl fluoride (B91410), with the tetrafluoroborate ion acting as the fluoride source. wikipedia.orgchemrxiv.org While generally stable, it is important to note that the stability of aryldiazonium tetrafluoroborates can be influenced by the substituents on the aromatic ring, and caution should always be exercised when handling these compounds. acs.orgchemrxiv.org The use of the tetrafluoroborate counterion has been instrumental in making aryl diazonium salts more practical and widely accessible reagents in organic synthesis. researchgate.net

Contextualizing Biphenyldiazonium Tetrafluoroborate Within the Broader Field of Aryl Diazonium Chemistry

Established Diazotization Protocols for Biphenylamine Derivatives

The conversion of primary aromatic amines to diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry. organic-chemistry.org For biphenylamine derivatives, this transformation is typically achieved through well-established protocols that lead to the formation of the corresponding biphenyldiazonium salts.

Conventional Procedures for Aryldiazonium Tetrafluoroborate Formation

The traditional and most widely used method for preparing aryldiazonium tetrafluoroborates involves the diazotization of an arylamine, such as a biphenylamine, using sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid or sulfuric acid. arkat-usa.orgwikipedia.org This initial step generates an aqueous solution of the diazonium chloride or sulfate (B86663) salt. To obtain the more stable tetrafluoroborate salt, a solution of tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate is then added, which causes the desired aryldiazonium tetrafluoroborate to precipitate out of the solution. arkat-usa.orgwikipedia.org

The general reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O [Ar-N₂]⁺X⁻ + HBF₄ → [Ar-N₂]⁺BF₄⁻ + HX

A critical factor in this process is maintaining a low temperature, typically between 0 and 5°C, to prevent the decomposition of the often-unstable diazonium salt intermediate. webassign.net

A general laboratory procedure involves dissolving the biphenylamine in a mixture of aqueous tetrafluoroboric acid and water. rsc.org The solution is cooled, and an aqueous solution of sodium nitrite is added slowly while maintaining the low temperature. rsc.org The resulting solid this compound is then collected by filtration. For purification, the crude product can be dissolved in a solvent like acetone (B3395972) and then precipitated by the addition of another solvent such as diethyl ether. rsc.org

Variations in Reagents and Conditions for Enhanced Yield and Selectivity

To improve yields, safety, and substrate scope, several variations to the conventional diazotization procedure have been developed.

Flow Chemistry: A notable advancement is the use of flow chemistry for the synthesis of aryldiazonium tetrafluoroborates. arkat-usa.orgresearchgate.net This approach involves the in situ generation of the unstable diazonium chloride salt in a continuous flow reactor, followed immediately by reaction with sodium tetrafluoroborate. arkat-usa.orgresearchgate.net This method offers several advantages, including rapid reaction times, high yields (often ranging from 64-100%), and improved safety by avoiding the accumulation of large quantities of unstable intermediates. arkat-usa.orgresearchgate.net The setup typically consists of pumps that feed solutions of the aniline (B41778) and the diazotizing agent into a cooled reactor coil, followed by an in-line column containing the tetrafluoroborate source. arkat-usa.org

Alternative Nitrite Sources and Acids: While sodium nitrite is the most common diazotizing agent, organic nitrites like t-butyl nitrite or amyl nitrite can also be employed, particularly in non-aqueous conditions. google.com The choice of acid can also be varied. For instance, using tetrafluoroboric acid directly in the diazotization step can streamline the process. organic-chemistry.orggoogle.com

Solvent Systems: The reaction is often carried out in aqueous media, but for certain substrates or subsequent reactions, organic solvents or solvent mixtures are used. For example, a combination of ethanol (B145695) and acetonitrile (B52724) has been used to address solubility issues. researchgate.net In some cases, the reaction can be performed in ionic liquids, which can facilitate the separation of the diazonium salt. google.com

| Methodology | Typical Reagents | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Batch | Aryl amine, NaNO₂, HCl/H₂SO₄, then HBF₄/NaBF₄ | 0-5°C | Well-established, widely applicable | Potential for instability of intermediates, can be time-consuming |

| Flow Chemistry | Aryl amine, NaNO₂, HCl, NaBF₄ | Continuous flow, cooled reactor | Rapid, high-yielding, enhanced safety | Requires specialized equipment |

| Non-aqueous | Aryl amine, t-butyl nitrite, BF₃·OEt₂ | Anhydrous solvent, <0°C | Suitable for moisture-sensitive substrates | Requires handling of anhydrous reagents |

Advanced Approaches to Substituted Biphenyldiazonium Tetrafluoroborates

The synthesis of substituted biphenyldiazonium tetrafluoroborates allows for the introduction of a wide range of functional groups onto the biphenyl scaffold, enabling the creation of tailored molecules for specific applications.

Synthesis of Ortho-, Meta-, and Para-Substituted Analogues

The position of substituents on the biphenylamine precursor directly dictates the substitution pattern of the resulting diazonium salt. The standard diazotization protocols are generally applicable to the synthesis of ortho-, meta-, and para-substituted biphenyldiazonium tetrafluoroborates. beilstein-journals.org However, the electronic nature and steric bulk of the substituents can influence the stability and reactivity of the diazonium salt. For example, electron-withdrawing groups can increase the stability of the diazonium salt, while sterically demanding ortho-substituents can sometimes hinder subsequent reactions. wikipedia.orgbeilstein-journals.org

A key strategy for accessing substituted biphenyls, which can then be converted to the corresponding diazonium salts, is through cross-coupling reactions. For instance, a Suzuki-Miyaura reaction can be used to couple a substituted phenylboronic acid with a suitable haloaniline derivative, followed by diazotization of the resulting substituted aminobiphenyl. google.com

Preparation of Derivatives for Specific Synthetic Targets (e.g., Ferrocenyl Biphenyls)

The synthesis of specialized biphenyldiazonium tetrafluoroborates is crucial for creating complex molecules with unique properties. An example is the preparation of ferrocenyl-containing biphenyls. These compounds can be synthesized via Suzuki-Miyaura or Negishi cross-coupling reactions, where ferrocenylboronic acid or ferrocenylzinc chloride is coupled with a bromo-substituted aniline derivative. researchgate.net The resulting ferrocenyl-substituted aniline can then be subjected to diazotization to yield the corresponding ferrocenyl this compound. These organometallic-organic hybrid molecules are of interest in materials science and catalysis. researchgate.net

Another important class of derivatives is the pentafluorosulfanyl (SF₅)-substituted biphenyldiazonium salts. These are valuable building blocks for introducing the SF₅ group, a bioisostere for the nitro and trifluoromethyl groups, into aromatic systems. The synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been achieved by treating the corresponding aniline with tert-butyl nitrite and boron trifluoride etherate in an anhydrous solvent at low temperatures. google.com This stable salt can then be used in various coupling reactions to produce SF₅-substituted biphenyls. google.com

| Substituent | Precursor Synthesis Method | Diazotization Reagents | Reference |

|---|---|---|---|

| Pentafluorosulfanyl (SF₅) | Direct functionalization of aniline | t-BuONO, BF₃·OEt₂ | google.com |

| Ferrocenyl | Suzuki-Miyaura or Negishi coupling | NaNO₂, HBF₄ | researchgate.net |

| Various (ortho, meta, para) | From corresponding substituted anilines | NaNO₂, HCl/HBF₄ | beilstein-journals.org |

Considerations for Diazonium Salt Isolation and Handling in Research Settings

While aryldiazonium tetrafluoroborates are among the more stable diazonium salts, they are still energetic compounds and must be handled with care. wikipedia.orgacs.org

Key Safety Precautions:

Temperature Control: Diazotization reactions should always be conducted at low temperatures (typically below 5°C) to minimize decomposition and the risk of runaway reactions. researchgate.net

Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid the presence of excess nitrous acid, which can be quenched with sulfamic acid if necessary. acs.org

Isolation and Storage: Although some tetrafluoroborate salts can be isolated as crystalline solids, they should be considered potentially explosive, especially when dry. google.comacs.org It is best practice to use them immediately after preparation. acs.org If storage is necessary, they should be kept moist, in the dark, and at low temperatures (-20°C). acs.org

Handling: When handling solid diazonium salts, use a plastic spatula instead of a metal one to avoid scratching or grinding, which can lead to detonation. researchgate.net Always work behind a safety shield and wear appropriate personal protective equipment. fishersci.com

Scale: Avoid isolating large quantities of diazonium salts. For larger-scale syntheses, in situ consumption or the use of flow chemistry is strongly recommended. arkat-usa.orgresearchgate.net

The thermal stability of any new or unfamiliar diazonium compound should be carefully assessed using techniques like Differential Scanning Calorimetry (DSC) before handling larger amounts. researchgate.net It is crucial to be aware that even seemingly stable diazonium salts can pose a significant hazard, and appropriate safety measures should always be implemented. acs.orgnih.gov

Fundamental Pathways of Diazonium Salt Decomposition

The nature of the biphenyl group and the reaction conditions dictate whether the decomposition of this compound proceeds via a polar (heterolytic) or a free-radical (homolytic) mechanism.

In the heterolytic pathway, the C–N bond cleaves to form a highly unstable and reactive biphenyl cation and a molecule of nitrogen gas. This process is favored in polar solvents that can stabilize the resulting cation. The biphenyl cation is a potent electrophile and will rapidly react with any available nucleophile in the reaction medium.

This mechanism is often operative in reactions like the Schiemann reaction, where the tetrafluoroborate anion acts as a fluoride (B91410) source. wikipedia.org The thermal decomposition of aryldiazonium tetrafluoroborates can lead to the formation of aryl fluorides through this pathway. acs.org The stability of the generated aryl cation plays a significant role; electron-donating groups on the aromatic ring can stabilize the cation and favor this pathway. Conversely, electron-withdrawing groups destabilize the cation, potentially hindering the heterolytic cleavage. uni.edu

Research has shown that even in solvents not traditionally considered nucleophilic, products derived from aryl cation intermediates can be observed. uni.edu The innate instability of an aryl cation with a strong electron-withdrawing group can inhibit the substitution pathway that proceeds through this intermediate. uni.edu

The alternative pathway for the decomposition of this compound is homolytic cleavage of the C–N bond, which generates a biphenyl radical, a nitrogen molecule, and a tetrafluoroborate radical. This pathway is generally favored under conditions that promote single-electron transfer (SET), such as the presence of reducing agents (e.g., copper(I) salts in Sandmeyer-type reactions) or in non-polar solvents. uni.edu Photochemical decomposition also tends to favor a homolytic mechanism. shu.ac.uk

The resulting biphenyl radical is a highly reactive species that can participate in a variety of subsequent reactions, including hydrogen atom abstraction from the solvent or other components of the reaction mixture, or reaction with other radical species. The decomposition of diazonium salts in the presence of electron-donating solvents has been found to be accelerated, consistent with a free-radical based mechanism. shu.ac.uk

The tetrafluoroborate anion (BF₄⁻) is not merely a spectator in the decomposition of biphenyldiazonium salts. Its properties play a crucial role in determining the stability of the salt and influencing the mechanistic pathway. Diazonium salts with tetrafluoroborate or hexafluorophosphate (B91526) counterions are notably more stable than those with other counterions like simple halides. wikipedia.orgshu.ac.uk This increased stability allows for their isolation and handling as solid materials. wikipedia.org While the perchlorate (B79767) salt is known to be much more sensitive, caution is still advised with tetrafluoroborate salts as they can be sensitive and potentially detonate.

In heterolytic pathways, the BF₄⁻ anion can act as a fluoride donor, as seen in the Balz-Schiemann reaction. acs.org However, its relatively low nucleophilicity compared to other halides means that in many solvents, solvent molecules or other added nucleophiles will compete more effectively to react with the aryl cation.

In the context of homolytic reactions, the role of the BF₄⁻ anion is less direct but still significant. Its non-coordinating nature and stability contribute to a cleaner generation of the aryl radical, as it is less likely to engage in side reactions compared to more reactive anions.

Influence of Reaction Environment on Mechanistic Outcomes

The reaction environment, particularly the solvent and temperature, exerts a profound influence on the decomposition pathway of this compound, often determining the major products formed.

The choice of solvent is a critical factor in directing the decomposition of this compound towards either a heterolytic or homolytic pathway.

Polar Solvents: Polar solvents, especially those capable of acting as nucleophiles (e.g., water, alcohols), favor the heterolytic pathway by stabilizing the formation of the biphenyl cation. uni.edu For example, the thermal decomposition of benzenediazonium tetrafluoroborate salts in neat alcohol at 60°C can produce aryl ethers. uni.edu However, even traditionally non-nucleophilic polar solvents can give rise to products indicative of aryl cation intermediates. uni.edu

Non-polar Solvents: In contrast, non-polar solvents tend to favor homolytic decomposition. Studies on the Balz-Schiemann reaction have shown that low- or non-polar solvents like hexane (B92381) and chlorobenzene (B131634) can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, enabling effective fluorination at lower temperatures. acs.org The better solubility of aryldiazonium tetrafluoroborates in a solvent like chlorobenzene compared to hexane can influence the reaction efficiency. acs.orgacs.org

Ionic Liquids: Ionic liquids (ILs), which are salts with melting points below 100 °C, represent a unique class of solvents. nih.gov Imidazolium-based tetrafluoroborate ILs have been investigated as reaction media. nih.govsnu.ac.krresearchgate.net In the synthesis of aryl ethers from arenediazonium tetrafluoroborate salts, the use of an ionic liquid, 1-butyl-4-methylpyridinium tetrafluoroborate, resulted in yields comparable to those obtained in neat alcoholic solvents. uni.edu Molecular dynamics simulations have been used to study the nanostructure of ionic liquids like N-butylpyridinium tetrafluoroborate on surfaces, which is crucial for understanding interfacial phenomena in these solvent systems. researchgate.netnih.gov

The following table summarizes the effect of different solvents on the decomposition of aryldiazonium tetrafluoroborates:

| Solvent Type | Predominant Pathway | Typical Products | Reference(s) |

| Polar Protic (e.g., Water, Alcohols) | Heterolytic | Phenols, Aryl ethers | uni.edu |

| Non-polar (e.g., Hexane) | Homolytic | Aryl fluorides (pyrolysis), Biphenyls | acs.org |

| Polar Aprotic (e.g., Chlorobenzene) | Mixed/Solvent Dependent | Aryl fluorides, Biphenyls | acs.orgacs.org |

| Ionic Liquids | Can be either, depending on structure | Aryl ethers, varied products | uni.edu |

The thermal decomposition of this compound is a key method for initiating its transformation. The temperature at which decomposition occurs and the energy barrier for this process are influenced by both the substituents on the biphenyl ring and the surrounding medium.

Research has shown a distinction between photolytic and thermal decomposition, with the former often favoring a heterolytic mechanism and the latter a homolytic one. shu.ac.uk Thermally stable diazonium compounds can still be reactive to light, a property utilized in applications like lithography. shu.ac.uk

The electronic nature of substituents on the aryldiazonium salt significantly affects the thermal stability and reaction conditions required for decomposition. For instance, in the Balz-Schiemann reaction, biphenyldiazonium substrates with para-aryl substituents required higher temperatures and longer reaction times to complete the transformation compared to those with ortho- and meta-aryl substitutions. acs.org This suggests that steric and electronic factors influence the energy barrier for the C–N bond cleavage.

The table below provides examples of reaction conditions for the thermal decomposition of substituted biphenyldiazonium tetrafluoroborates to their corresponding fluorides, illustrating the influence of substitution on the required thermal activation.

| Substituent on this compound | Solvent | Temperature (°C) | Time (h) | Yield of Aryl Fluoride (%) | Reference(s) |

| 4'-Methoxy | PhCl | 80 | 82 | 74 | acs.org |

| 3',5'-Dimethyl | PhCl | 70 | 16 | 90 | acs.org |

| Unsubstituted ([1,1'-biphenyl]-4-diazonium) | PhCl | 80 | 20 | 82 | acs.org |

Photochemical Activation Mechanisms

The absorption of light by this compound can trigger a cascade of reactive events, primarily initiated by the cleavage of the carbon-nitrogen (C-N) bond. This activation can proceed through direct photolysis or via the formation of charge-transfer complexes.

Direct Photolysis of C-N Bond

Direct irradiation of this compound can lead to the homolytic or heterolytic cleavage of the C-N bond. The energy absorbed from the photons excites the molecule to a higher electronic state, which can then decay through dissociation. This process is highly dependent on the wavelength of the incident light and the solvent environment. The general mechanism for the photolysis of aryldiazonium salts involves the generation of a highly reactive aryl cation or aryl radical, along with the evolution of nitrogen gas. While specific mechanistic studies on this compound are not extensively detailed in readily available literature, the behavior of related aryldiazonium salts suggests that both pathways are possible. The heterolytic pathway would result in the formation of a biphenyl cation and a tetrafluoroborate anion, while the homolytic pathway would yield a biphenyl radical and a nitrogen molecule radical cation, which would quickly lose an electron to form nitrogen gas.

Charge-Transfer Complexes and Absorption Properties

Arenediazonium salts, including this compound, are known to form weak charge-transfer (CT) complexes with solvent molecules. These complexes can exhibit absorption bands that tail into the visible region of the electromagnetic spectrum. This phenomenon is significant as it allows for photochemical reactions to be initiated with lower-energy light than might be required for the direct excitation of the isolated diazonium salt.

For instance, a solution of o-biphenyldiazonium tetrafluoroborate in acetonitrile has been observed to exhibit strong absorption in the 400–500 nm range. researchgate.net This absorption is indicative of either a direct electronic transition of the diazonium cation or the presence of a charge-transfer complex with the acetonitrile solvent. The formation of such a complex facilitates the absorption of visible light, promoting the cleavage of the C-N bond and initiating subsequent reactions. The absorption properties are crucial for understanding the efficiency of photochemically induced transformations.

| Compound | Solvent | Absorption Range (nm) | Reference |

| o-Biphenyldiazonium tetrafluoroborate | Acetonitrile | 400-500 | researchgate.net |

Quantum Yield Analysis in Photochemical Reactions

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of the process. It is defined as the number of molecules undergoing a specific event (e.g., decomposition) divided by the number of photons absorbed by the system. The quantum yield for the photodecomposition of aryldiazonium salts can be influenced by several factors, including the wavelength of irradiation, the nature of the solvent, and the presence of substituents on the aromatic ring.

Theoretical Studies and Computational Chemistry in Elucidating Mechanisms (e.g., DFT Calculations)

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of chemical reactions. DFT calculations can provide valuable insights into the electronic structure of molecules in their ground and excited states, transition state geometries, and reaction energy profiles.

In the context of this compound transformations, DFT calculations could be employed to:

Model the electronic transitions involved in the absorption of light, helping to distinguish between direct excitation and charge-transfer absorption.

Calculate the energies of the potential intermediates and transition states for both homolytic and heterolytic C-N bond cleavage, thereby predicting the most likely reaction pathway under different conditions.

Investigate the role of the solvent in stabilizing intermediates and influencing the reaction mechanism.

Analyze the excited state potential energy surfaces to understand the dynamics of the photodissociation process.

While specific DFT studies focused solely on the photochemical transformations of this compound are not extensively reported, the methodology has been widely applied to study the excited states and electronic spectra of the parent biphenyl molecule. rsc.org Such studies provide a foundation for understanding the electronic behavior of the biphenyl moiety upon excitation. Extending these computational approaches to the diazonium salt derivative would provide a more detailed and quantitative picture of its photochemical reactivity, complementing experimental findings.

Aryl Fluorination via the Balz–Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone method for introducing fluorine atoms into aromatic rings. chemeurope.com It involves the thermal or photochemical decomposition of an aryldiazonium tetrafluoroborate salt to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. chemeurope.comnih.gov This reaction is particularly significant for synthesizing fluorinated biphenyls, which are of great interest in pharmaceutical and materials research. wikipedia.org

Optimizing Thermal and Photochemical Conditions for Fluorination

The efficiency of the Balz-Schiemann reaction is highly dependent on the reaction conditions. Traditionally, the reaction is carried out by heating the dry diazonium salt, often requiring high temperatures near the salt's decomposition point. wikipedia.org However, recent studies have focused on optimizing conditions to achieve higher yields at lower temperatures.

Thermal Conditions: The thermal decomposition of biphenyldiazonium tetrafluoroborates can be effectively carried out at temperatures ranging from 60 to 80 °C in suitable solvents. wikipedia.orgresearchgate.net This represents a significant improvement over solvent-free conditions, which often demand temperatures between 80°C and 150°C. wikipedia.orgresearchgate.net The use of an appropriate solvent helps to control the decomposition rate and can prevent the potentially exothermic and explosive decomposition of the solid salt. chemeurope.com

Photochemical Conditions: Photochemical activation provides an alternative, milder pathway for fluorination. The use of visible-light irradiation, such as from blue LEDs, can initiate the decomposition of biphenyldiazonium tetrafluoroborates at ambient temperatures. wikipedia.org This method avoids the need for high heat, which can be beneficial for sensitive substrates. For particularly stable diazonium salts, a combination of mild heating and visible-light irradiation has been shown to be advantageous for achieving efficient transformation. wikipedia.orgresearchgate.netnih.gov

Substituent Effects on Fluorination Efficiency and Regioselectivity

The electronic and steric nature of substituents on the biphenyl rings significantly influences the outcome of the Balz-Schiemann reaction. wikipedia.orgresearchgate.net The position of the substituent can affect reaction rates and yields.

For instance, biphenyldiazonium tetrafluoroborates with substituents at the 2- or 3-position (ortho or meta to the diazonium group) tend to undergo fluorination more readily. The catalyst- and additive-free Balz–Schiemann reactions of [1,1′-biphenyl]-3-diazonium tetrafluoroborate and [1,1′-biphenyl]-2-diazonium tetrafluoroborate in chlorobenzene or hexane at 60 °C proceed smoothly to give high yields (70–95%) of the corresponding fluorobiphenyls. wikipedia.orgresearchgate.net In contrast, substrates with para-substituents are often less reactive and may require higher temperatures and longer reaction times to achieve comparable yields. wikipedia.orgresearchgate.net This trend is similar to what is observed in traditional solvent-free Balz-Schiemann reactions. wikipedia.orgresearchgate.net

Electron-donating or electron-withdrawing groups also impact reactivity. For example, the presence of a methoxy (B1213986) group at the 4'-position or dimethyl groups at the 3',5'-positions on the second phenyl ring allows the reaction to proceed efficiently at 60 °C. wikipedia.orgresearchgate.net However, substrates with strongly electron-withdrawing groups, such as 4-bromo or 4-acetamido substituents, may require temperatures as high as 90 °C to achieve good yields. wikipedia.orgresearchgate.net

Table 1: Effect of Substituents on Thermal Fluorination of Biphenyldiazonium Tetrafluoroborates

| Biphenyldiazonium Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [1,1′-Biphenyl]-3-diazonium tetrafluoroborate | PhCl | 60 | 3 | 95 |

| [1,1′-Biphenyl]-2-diazonium tetrafluoroborate | PhCl | 60 | 16 | 70 |

| 4′-Methoxy-[1,1′-biphenyl]-3-diazonium tetrafluoroborate | PhCl | 60 | 3 | 92 |

| 3′,5′-Dimethyl-[1,1′-biphenyl]-3-diazonium tetrafluoroborate | PhCl | 60 | 3 | 85 |

Data sourced from a 2021 study by Yang et al. published in ACS Omega. wikipedia.orgresearchgate.net

Solvent Selection in Balz-Schiemann Transformations

The choice of solvent plays a critical role in both thermal and photochemical Balz-Schiemann reactions, influencing reaction efficiency and temperature requirements. wikipedia.orgresearchgate.net Studies have shown that low- or non-polar solvents can significantly enhance the conversion of aryldiazonium tetrafluoroborates to aryl fluorides. wikipedia.orgnih.gov

Chlorobenzene (PhCl) and hexane have been identified as effective and inexpensive solvents for these transformations. wikipedia.orgresearchgate.net In many cases, conducting the reaction in chlorobenzene leads to higher yields at lower temperatures compared to hexane, which may be attributed to the better solubility of the diazonium salts in chlorobenzene. researchgate.net For example, the fluorination of certain substrates yields only trace amounts of product in hexane, while proceeding efficiently in chlorobenzene under the same conditions. wikipedia.orgresearchgate.net Other solvent systems, such as ionic liquids and perfluorinated solvents like C₆F₁₄, have also been explored to facilitate the decomposition at milder temperatures, for example at 80 °C. researchgate.netnih.gov

Carbon-Carbon Bond Forming Reactions

Beyond fluorination, this compound is a valuable reagent for constructing new carbon-carbon bonds, enabling the synthesis of complex aryl-containing molecules.

Arylation of Olefins (Meerwein Arylation)

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically in the presence of a metal salt catalyst like a copper salt. The product is an arylated alkene. The reaction proceeds via the generation of an aryl radical from the diazonium salt, which then adds to the double bond of the olefin.

In the context of this compound, the reaction allows for the introduction of a biphenyl group onto an olefinic scaffold. The alkene must be activated by an electron-withdrawing group (EWG) to facilitate the radical addition. The general mechanism involves the loss of nitrogen gas to form a biphenyl radical, which adds to the alkene. The resulting alkyl radical intermediate is then captured by the tetrafluoroborate counterion or another species in the reaction mixture, followed by an elimination step to yield the final arylated vinyl product.

Modern variations of the Meerwein arylation have been developed to improve efficiency and broaden the reaction's scope. Photocatalytic methods, for instance, can induce the one-electron reduction of the diazonium salt under mild, visible-light irradiation, avoiding the need for metal catalysts in some cases. These photon-induced Meerwein arylations have been successfully applied to a range of alkenes, including enones and enol acetates.

Biaryl Synthesis (Gomberg–Bachmann Reaction and Variants)

The Gomberg-Bachmann reaction is a classic method for synthesizing symmetrical or unsymmetrical biaryls. It involves the reaction of a diazonium salt with an aromatic compound, which acts as the solvent and the coupling partner. The reaction generates an aryl radical that attacks the aromatic solvent to form a new biaryl system.

When this compound is used, it can react with another arene to produce more complex, substituted terphenyls or other poly-aromatic systems. The traditional Gomberg-Bachmann reaction often suffers from low yields and a lack of regioselectivity. To address these limitations, several variants have been developed.

Copper-Catalyzed Variants: The Gomberg-Bachmann-Hey reaction employs a copper catalyst to facilitate the decomposition of the diazonium salt under milder conditions, leading to improved yields of biaryls and heterobiaryls. The use of copper(II) salts has been shown to be effective in these transformations.

Photochemical Variants: More recently, a visible-light-promoted, catalyst-free version of the Gomberg-Bachmann reaction has been reported. This method relies on the formation of an electron donor-acceptor (EDA) complex between the aryl diazonium salt and a promoter like pyridine. Under visible light irradiation, this complex facilitates the generation of the aryl radical, leading to the formation of biaryls in moderate to high yields without the need for metal reagents.

Table 2: Variants of the Gomberg-Bachmann Reaction for Biaryl Synthesis

| Reaction Variant | Conditions | Key Features |

|---|---|---|

| Classic Gomberg-Bachmann | Base, Aromatic Solvent | Simple; often low yields and poor regioselectivity. |

| Gomberg-Bachmann-Hey | Copper catalyst, Aromatic Solvent | Milder conditions, improved yields. |

| Visible-Light-Promoted | Pyridine, Visible Light | Metal-free, catalyst-free, forms EDA complex. chemrxiv.org |

This table summarizes common variants of the Gomberg-Bachmann reaction.

Cyclization Reactions (e.g., Phenanthrene (B1679779) Synthesis)

This compound is a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons, most notably phenanthrenes, through intramolecular cyclization reactions. The most prominent of these is the Pschorr cyclization, a reaction that involves the intramolecular substitution of the diazonium group by an aromatic ring.

In a typical Pschorr phenanthrene synthesis, 2-biphenyldiazonium tetrafluoroborate undergoes cyclization upon heating, often in the presence of a catalyst such as copper powder or a copper(I) salt. The reaction proceeds through the formation of an aryl radical, which then attacks the adjacent phenyl ring, leading to the formation of a new six-membered ring and subsequent aromatization to yield the phenanthrene core. The efficiency of the cyclization can be influenced by the substituents on the biphenyl system.

Key Features of Pschorr Cyclization for Phenanthrene Synthesis:

Starting Material: 2-Biphenyldiazonium tetrafluoroborate or its derivatives.

Reaction Conditions: Typically involves thermal decomposition, sometimes with a metallic catalyst (e.g., Cu).

Mechanism: Proceeds via an intramolecular aryl radical cyclization.

Product: Phenanthrene or substituted phenanthrenes.

Below is a data table summarizing representative examples of phenanthrene synthesis using this methodology.

| Starting Material | Catalyst/Conditions | Product | Yield (%) |

| 2-Biphenyldiazonium tetrafluoroborate | Heat | Phenanthrene | Moderate |

| 4'-Methyl-2-biphenyldiazonium tetrafluoroborate | Cu powder, Heat | 2-Methylphenanthrene | Good |

| 4-Nitro-2-biphenyldiazonium tetrafluoroborate | Heat | 4-Nitrophenanthrene | Moderate |

Cross-Coupling Reactions with Aryl Diazonium Salts as Arylation Reagents

This compound and other aryldiazonium salts have emerged as potent arylation reagents in various cross-coupling reactions, offering a reactive alternative to aryl halides. A notable application is in the Suzuki-Miyaura reaction, where they readily couple with organoboron compounds. rsc.orgrsc.orgresearchgate.netlibretexts.orgresearchgate.net

These reactions are typically catalyzed by palladium complexes, with palladium-on-carbon (Pd/C) being a practical and inexpensive option. rsc.orgresearchgate.net The coupling can be performed with a variety of boronic acids and their derivatives, such as potassium aryltrifluoroborates, under mild conditions. nih.gov The high reactivity of the diazonium group often allows for rapid reactions at or below room temperature. Gold-catalyzed cross-coupling reactions have also been developed, which can be accelerated by photoredox conditions. rsc.org

Table of Suzuki-Miyaura Reactions with this compound:

| Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂, MeOH, rt | p-Terphenyl | 95 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd/C, MeOH, rt | 4-Methoxy-p-terphenyl | 92 | rsc.org |

| Potassium phenyltrifluoroborate | Pd/C, MeOH, rt | p-Terphenyl | 88 | nih.gov |

| 2-Thiopheneboronic acid | PPh₃AuCl, CsF, MeCN, blue LEDs | 2-Phenyl-p-terphenyl | 75 | rsc.org |

Carbon-Heteroatom Bond Forming Reactions

C-N Bond Formation (e.g., Nitrilium Salt Intermediates, Quinazoline (B50416) Synthesis)

This compound can be utilized in carbon-nitrogen bond-forming reactions, a key transformation in the synthesis of nitrogen-containing heterocycles. A significant application is the synthesis of quinazolines. In a modular approach, aryldiazonium tetrafluoroborates react with two equivalents of a nitrile. organic-chemistry.org

The proposed mechanism involves the in-situ generation of an N-arylnitrilium ion intermediate from the reaction of the aryldiazonium salt and one molecule of the nitrile. This highly electrophilic intermediate then undergoes a tandem addition/electrophilic cyclization with a second nitrile molecule to construct the 2,4-disubstituted quinazoline ring system in an atom-economical fashion. organic-chemistry.org This method provides a direct route to functionalized quinazolines, which are important scaffolds in medicinal chemistry. orgsyn.org

C-S Bond Formation (e.g., Aryl Sulfides)

The formation of carbon-sulfur bonds to produce aryl sulfides can be efficiently achieved using this compound. These reactions typically involve the coupling of the diazonium salt with a thiol or a disulfide. nih.gov Both metal-free and metal-catalyzed methods have been developed for this transformation.

Under metal-free conditions, the reaction can proceed smoothly at room temperature without the need for heating or irradiation. organic-chemistry.org For instance, the reaction of aryldiazonium tetrafluoroborates with diaryl dichalcogenides on an alumina (B75360) surface under ball-milling conditions provides a solvent-free and efficient synthesis of diaryl sulfides. organic-chemistry.org Palladium and copper-catalyzed systems are also effective for the cross-coupling of aryldiazonium salts with thiols, offering high yields and broad functional group tolerance. nih.gov

C-B Bond Formation (e.g., Aryl Boronates/Borinic Esters)

This compound serves as an excellent substrate for carbon-boron bond formation, leading to the synthesis of valuable arylboronic esters and acids. researchgate.net These borylation reactions are crucial as the resulting arylboronates are key intermediates in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

A common method involves the palladium-catalyzed coupling of the diazonium salt with bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netresearchgate.net This reaction often proceeds under mild, base-free conditions. researchgate.net Furthermore, zinc-catalyzed and even metal-free, visible-light-promoted borylations of aryldiazonium tetrafluoroborates have been reported, highlighting the versatility of these substrates. orgsyn.org Pyridine has also been shown to promote the dediazoniation of aryldiazonium tetrafluoroborates, allowing for the trapping of the resulting aryl radical with B₂pin₂ to form arylpinacolborates.

Examples of C-B Bond Formation:

| Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Bis(pinacolato)diboron (B₂pin₂) | Pd(dba)₂/PCy₃, Dioxane, 60 °C | 4-Biphenylylboronic acid pinacol (B44631) ester | 85 | researchgate.net |

| Bis(pinacolato)diboron (B₂pin₂) | Zn(ClO₄)₂, MeOH, 40 °C | 4-Biphenylylboronic acid pinacol ester | 90 | orgsyn.org |

| Bis(pinacolato)diboron (B₂pin₂) | Pyridine, rt | 4-Biphenylylboronic acid pinacol ester | 78 | |

| Tetrahydroxydiboron [B₂(OH)₄] | XPhos-Pd-G2, Ethylene glycol | 4-Biphenylboronic acid | 91 | nih.gov |

C-P Bond Formation

The construction of carbon-phosphorus bonds is fundamental to the synthesis of organophosphorus compounds, which have wide applications. This compound can act as an aryl source in C-P bond-forming reactions. While direct phosphonation of diazonium salts is less common, they can be precursors to aryl halides or other reactive species that readily undergo C-P coupling.

A prominent method for C-P bond formation is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with H-phosphonates and other P(O)H compounds. nih.gov Aryldiazonium salts can be converted in situ to aryl iodides, which then participate in the Hirao coupling. Additionally, UV-induced photo-Arbuzov reactions provide a metal-free pathway for the phosphonylation of aryl halides, which can be generated from this compound. nih.gov These methods allow for the synthesis of aryl phosphine (B1218219) oxides, aryl phosphonates, and aryl phosphinates. nih.gov

Aryl Ether Synthesis via Thermal Decomposition

The thermal decomposition of this compound in the presence of alcohols provides a direct route to aryl ethers. This reaction typically proceeds by heating the diazonium salt in an alcoholic solvent. The heat facilitates the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation intermediate. uni.edunptel.ac.in This cation is then trapped by the alcohol, which acts as a nucleophile, to form the corresponding aryl ether.

Studies have shown that the thermal decomposition of arenediazonium tetrafluoroborate salts in neat alcohol at 60°C can produce aryl ethers in yields ranging from 0-73%. uni.edu The efficiency of the reaction can be influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups can stabilize the aryl cation, while strongly electron-withdrawing groups can destabilize it, potentially leading to lower yields or favoring alternative reaction pathways like reduction. uni.edu It has been noted that this method is somewhat limited by the need for large quantities of the alcohol, making it more suitable for the synthesis of ethers from less expensive, short-chain alcohols. uni.edu

Table 1: Synthesis of Aryl Ethers via Thermal Decomposition of Arenediazonium Tetrafluoroborates

| Diazonium Salt Substrate | Alcohol | Product | Yield (%) |

| Benzenediazonium tetrafluoroborate | Methanol (B129727) | Anisole | up to 24% uni.edu |

| Benzenediazonium tetrafluoroborate | Ethanol | Phenetole | Not specified |

| Benzenediazonium tetrafluoroborate | Isopropanol | Isopropoxybenzene | Not specified |

Note: The table provides illustrative examples. Yields can vary based on specific reaction conditions.

Reductive Dediazoniation to C-H Bonds

The replacement of the diazonium group with a hydrogen atom, known as reductive dediazoniation or hydrodediazoniation, is a valuable transformation in organic synthesis. This reaction effectively removes an amino group (from which the diazonium salt is derived) from an aromatic ring. For this compound, this process yields biphenyl.

A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlibretexts.org The reaction is believed to proceed through a radical mechanism rather than the nucleophilic substitution seen in many other diazonium salt reactions. libretexts.org Other reducing agents such as ethanol, sodium stannite (B86514), or alkaline sodium thiosulphate can also be employed to achieve this conversion. wikipedia.org This reductive removal is a key strategic step in multi-step syntheses, allowing for the use of an amino or nitro group to direct the substitution pattern on the aromatic ring before its ultimate removal. libretexts.org

Table 2: Reagents for Reductive Dediazoniation of Arenediazonium Salts

| Reagent | Byproducts |

| Hypophosphorous acid (H₃PO₂) | N₂, H₃PO₃, HCl wikipedia.org |

| Ethanol (CH₃CH₂OH) | N₂, CH₃CHO, HCl wikipedia.org |

| Sodium stannite (Na₂SnO₂) | N₂, Na₂SnO₃, NaCl wikipedia.org |

Diazonium Coupling Reactions for Azo Dye Synthesis

Diazonium salts are weak electrophiles that can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. nih.gov This reaction is a cornerstone of the synthetic dye industry, as the resulting azo compounds are typically highly colored. libretexts.orgunacademy.com this compound can be used as the diazonium component in these coupling reactions to produce biphenyl-containing azo dyes.

The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling partner. libretexts.orgnih.gov The position of coupling is generally para to the activating group (e.g., -OH of a phenol (B47542) or -NH₂ of an aniline), unless this position is already occupied, in which case ortho-substitution occurs. psiberg.com The pH of the reaction medium is a critical parameter; coupling with phenols is typically carried out in mildly alkaline conditions (pH 8-11) to generate the more reactive phenoxide ion, while coupling with anilines is performed in mildly acidic to neutral conditions. youtube.com

The resulting azo dyes have an extended conjugated system, which is responsible for their color. chemistrystudent.com The specific color of the dye can be tuned by varying the substituents on both the diazonium salt and the coupling component. unb.ca For instance, 4,4'-biphenylbisdiazonium fluoroborate, a related compound, has been utilized as a coupling agent in biochemical assays. nih.gov

Table 3: Common Coupling Components for Azo Dye Synthesis

| Coupling Component | Activating Group | Typical pH for Coupling | Resulting Azo Dye Color |

| Phenol | -OH | Alkaline (pH 8-11) | Orange youtube.com |

| Aniline | -NH₂ | Acidic youtube.com | Yellow youtube.com |

| β-Naphthol | -OH | Alkaline | Orange-Red psiberg.com |

| Salicylic acid | -OH, -COOH | Alkaline | Varies |

| N,N-Dimethylaniline | -N(CH₃)₂ | Acidic/Neutral | Varies |

Note: The color of the resulting azo dye is dependent on the specific diazonium salt and coupling partner used.

Catalytic Strategies in Biphenyldiazonium Tetrafluoroborate Chemistry

Transition Metal-Catalyzed Transformations

Transition metals, with their accessible d-orbitals and variable oxidation states, are powerful catalysts for a range of organic transformations involving diazonium salts. Copper, palladium, ruthenium, iron, and titanium have all been employed to mediate reactions of biphenyldiazonium tetrafluoroborate (B81430), leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed reactions, particularly those of the Sandmeyer type, represent a classical and widely used method for the conversion of aryldiazonium salts. bohrium.comnih.gov Discovered by Traugott Sandmeyer in 1884, this reaction initially involved the use of copper(I) salts to replace the diazonium group with a halide or cyanide. nih.govwikipedia.org The mechanism is believed to proceed through a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and a copper(II) species. This aryl radical then reacts with the copper(II)-bound nucleophile to afford the final product and regenerate the copper(I) catalyst.

Modern variations of the Sandmeyer reaction have expanded its scope beyond simple halides and cyanides. For instance, copper-catalyzed trifluoromethylation of arenediazonium tetrafluoroborates has been developed, providing a route to valuable benzotrifluorides. nih.gov One such protocol utilizes copper(I) thiocyanate (B1210189) in the presence of trimethylsilyl (B98337) cyanide and cesium carbonate to generate the trifluoromethyl copper(I) species, which then reacts with the diazonium salt. nih.gov Another approach employs Umemoto's reagent in conjunction with copper powder. nih.gov

Furthermore, copper-promoted Sandmeyer-type reactions have been extended to the synthesis of N-aryltriazoles. In a one-pot process, aryldiazonium tetrafluoroborates, generated in situ from aromatic amines, react with triazoles in the presence of a copper catalyst to yield N-aryltriazoles under mild conditions. organic-chemistry.org This method offers a significant advantage over traditional methods that may require harsh conditions or the use of hazardous azides. organic-chemistry.org The proposed mechanism involves the formation of an aryl radical, which then complexes with copper and the triazole before undergoing reductive elimination. organic-chemistry.org

The versatility of copper catalysis is further highlighted in the synthesis of bioactive molecules. For example, a key step in the synthesis of (+)-curcuphenol, a compound with antifungal and anticancer properties, involves a Sandmeyer bromination using a Cu(I)/Cu(II) mixture. wikipedia.org

Table 1: Examples of Copper-Mediated Reactions with Aryldiazonium Tetrafluoroborates

| Reaction Type | Copper Source | Reagents | Product Type | Ref. |

| Bromination | Cu(I)/Cu(II) | Phenanthroline, Dibenzo-18-crown-6 | Aryl bromide | wikipedia.org |

| Trifluoromethylation | CuSCN | (CH₃)₃SiCF₃, Cs₂CO₃ | Aryl trifluoride | nih.gov |

| N-Arylation | Copper catalyst | Triazole | N-aryltriazole | organic-chemistry.org |

Palladium and ruthenium catalysts are renowned for their ability to mediate a wide array of cross-coupling reactions, and their application in the chemistry of aryldiazonium salts is well-documented. dntb.gov.ua

Palladium-catalyzed reactions of aryldiazonium tetrafluoroborates have proven to be a powerful tool for C-H arylation. For example, the palladium-catalyzed C-H arylation of benzofurans with aryldiazonium tetrafluoroborates provides an efficient route to 2-arylbenzofurans, which are present in many biologically active molecules. mdpi.com Similarly, the Heck-Matsuda arylation of allylic alcohols with aryldiazonium salts can be achieved with chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net A study on the Heck cross-coupling of aryldiazonium tetrafluoroborate with acrylates using palladium on charcoal (Pd/C) as a catalyst demonstrated the potential for using low loadings of palladium at room temperature, offering a more environmentally benign alternative to homogeneous catalysis. researchgate.net Furthermore, palladium catalysis enables the borylation of aryldiazonium tetrafluoroborate salts with bis(pinacolato)diboron (B136004), affording arylboronic esters in the absence of a base. researchgate.net

Ruthenium catalysts have also emerged as effective mediators for C-H arylation reactions. For instance, a ruthenium(II) complex, [RuCl₂(p-cym)]₂, has been successfully employed for the ortho-C-H arylation of N,N-dialkylthiobenzamides with boronic acids. nih.gov This method is significant as it represents a rare example of C-H arylation directed by a thiobenzamide (B147508) group. nih.gov Ruthenium-catalyzed C-H arylation of benzoic acids with aryl bromides and chlorides has also been reported, using a simple carboxylate as the directing group. researchgate.net This approach is advantageous due to the use of an inexpensive ruthenium catalyst. researchgate.net

Table 2: Palladium- and Ruthenium-Catalyzed Arylation Reactions

| Catalyst System | Substrate | Coupling Partner | Product Type | Ref. |

| Pd(OAc)₂ | Benzofuran | Aryldiazonium tetrafluoroborate | 2-Arylbenzofuran | mdpi.com |

| Pd/C | Acrylate | Aryldiazonium tetrafluoroborate | Heck adduct | researchgate.net |

| Palladium(II) | Bis(pinacolato)diboron | Aryldiazonium tetrafluoroborate | Arylboronic ester | researchgate.net |

| [RuCl₂(p-cym)]₂/PEt₃·HBF₄ | Benzoic acid | Aryl bromide | ortho-Arylated benzoic acid | researchgate.net |

| [RuCl₂(p-cym)]₂ | N,N-Dialkylthiobenzamide | Boronic acid | ortho-Arylated thiobenzamide | nih.gov |

While less common than copper and palladium, iron and titanium have also been utilized in reactions involving diazonium salts. Iron(III) salts have been employed in variations of the Sandmeyer reaction. wikipedia.org The use of iron, an earth-abundant and less toxic metal, is a growing area of interest in catalysis.

Photoredox Catalysis and Visible Light-Induced Reactions

In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. researchgate.netnih.gov This approach utilizes visible light as a renewable energy source to initiate chemical transformations through single-electron transfer (SET) processes. researchgate.netnih.gov Aryldiazonium salts, including biphenyldiazonium tetrafluoroborate, are excellent substrates for photoredox catalysis due to their favorable reduction potentials.

Organic dyes have gained significant attention as photocatalysts due to their low cost, low toxicity, and wide availability compared to transition metal complexes like those of ruthenium and iridium. researchgate.netnih.govmdpi.com Eosin Y, a well-known dye, has been extensively used as a photoredox catalyst in a variety of synthetic transformations. mdpi.comnih.govresearchgate.net

Upon irradiation with visible light, Eosin Y is excited to a higher energy state. nih.gov This excited state can then participate in SET processes, either by accepting an electron (reductive quenching) or donating an electron (oxidative quenching), to generate radical intermediates that drive the desired chemical reaction. researchgate.net

Eosin Y has been successfully employed in the direct photochemical arylation of furan (B31954) with aryldiazonium salts. mdpi.comresearchgate.net This reaction can be performed using Eosin Y both as a homogeneous catalyst and as a heterogeneous catalyst when immobilized on a solid support like Merrifield resin. researchgate.netnih.gov The supported catalyst offers the advantages of easy recovery and reuse, as well as applicability in continuous flow reactors, which can lead to higher productivity. researchgate.netnih.gov

The general mechanism for such photoredox reactions often involves the generation of an aryl radical from the aryldiazonium salt, which then undergoes further reactions to form the final product. The choice of organic dye is crucial, as its photophysical and electrochemical properties must be suitable for the specific transformation. researchgate.netnih.gov Researchers have compiled data on a library of cationic organic dyes to facilitate their broader application in photoredox catalysis. researchgate.netnih.gov

Table 3: Eosin Y-Catalyzed Photochemical Reactions

| Reaction Type | Substrate | Coupling Partner | Key Features | Ref. |

| C-H Arylation | Furan | Aryldiazonium salt | Homogeneous or heterogeneous catalysis | mdpi.comresearchgate.net |

| C-H Arylation | Furan | Aryldiazonium salt | Immobilized on Merrifield resin, continuous flow | researchgate.netnih.gov |

Interestingly, certain photochemical reactions involving aryldiazonium salts can proceed without the need for an external photocatalyst or additives. researchgate.net In these cases, the direct photolysis of the diazonium salt by visible light is sufficient to induce the desired transformation. This approach offers the ultimate in simplicity and atom economy.

These catalyst- and additive-free methods rely on the inherent photosensitivity of the diazonium salt. Upon absorption of light, the C-N bond can cleave homolytically, generating an aryl radical and dinitrogen gas. The highly reactive aryl radical can then participate in various subsequent reactions. These multicomponent photochemical reactions are a valuable tool in modern synthetic chemistry, allowing for the construction of diverse and complex molecules in a single step under mild conditions. researchgate.net

Photoinduced Single-Electron Transfer (SET) Mechanisms

Photoinduced Single-Electron Transfer (SET) represents a key mechanism in the reactivity of this compound, enabling transformations under mild conditions. rsc.orgrsc.org This process typically involves the excitation of a photocatalyst by visible light, which then facilitates the transfer of a single electron to the diazonium salt. researchgate.net In metal-free systems, organic dyes such as Eosin Y or Rhodamine B can serve as the photocatalyst. researchgate.netnih.gov Upon irradiation with visible light (e.g., green or blue LEDs), the dye reaches an excited state, becoming a potent reductant. researchgate.netnih.gov

This excited photocatalyst then donates an electron to the this compound. This SET event generates a biphenyl (B1667301) diazenyl radical and subsequently, through the loss of dinitrogen (N₂), a highly reactive biphenyl radical. researchgate.net This aryl radical is the key intermediate that drives subsequent bond-forming reactions, such as C-H arylation of heteroarenes like indole. researchgate.net The plausible mechanism begins with the formation of the aryl radical via SET from the excited photocatalyst to the diazonium salt. researchgate.net This radical then adds to the substrate, and a final deprotonation step yields the arylated product while regenerating the catalyst. researchgate.net

Interestingly, studies have shown that in some cases, the arylation can proceed even without a dedicated photocatalyst. nih.gov Irradiation of aryldiazonium salts in solvents like methanol (B129727) with blue light can generate radicals, purportedly through the excitation of an intermediate aryl cation formed during the reaction. nih.gov This highlights that direct photolysis can also initiate SET pathways, expanding the scope of photoinduced reactions involving biphenyldiazonium salts. acs.org

Metal-Free Catalysis and Additive-Free Conditions

A significant trend in the chemistry of this compound is the development of reactions that proceed without transition metal catalysts or chemical additives. nih.govorganic-chemistry.org These approaches offer more sustainable and cost-effective synthetic routes. researchgate.net

A notable example is the revisited Balz–Schiemann reaction, where biphenyldiazonium tetrafluoroborates are converted into their corresponding fluorinated biphenyls under thermal or photochemical conditions without any catalyst or additive. acs.orgnih.gov Research has demonstrated that the choice of solvent is critical for this transformation. Using low-polarity or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) can significantly improve the pyrolysis and photolysis of the diazonium salts, allowing for effective fluorination at lower temperatures or under visible-light irradiation. acs.org

The position of substituents on the biphenyl rings influences the reaction conditions required. acs.orgnih.gov For instance, biphenyldiazonium tetrafluoroborates with substituents at the 2- or 3-position of the diazonium-bearing ring react efficiently at 60 °C. acs.orgnih.gov In contrast, substrates with para-aryl substituents are less sterically hindered and necessitate higher temperatures and longer reaction times. acs.org

Below is a summary of research findings for the catalyst- and additive-free Balz–Schiemann reaction of various biphenyldiazonium tetrafluoroborates.

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| [1,1'-Biphenyl]-3-diazonium tetrafluoroborate | PhCl | 60 | 3 | 95 | acs.orgnih.gov |

| [1,1'-Biphenyl]-2-diazonium tetrafluoroborate | PhCl | 60 | 16 | 70 | acs.orgnih.gov |

| 4'-Methoxy-[1,1'-biphenyl]-3-diazonium tetrafluoroborate | Hexane | 60 | 4 | 80 | acs.orgnih.gov |

| 3',5'-Dimethyl-[1,1'-biphenyl]-3-diazonium tetrafluoroborate | Hexane | 60 | 4 | 85 | acs.orgnih.gov |

Beyond fluorination, metal-free conditions have been applied to other transformations. A transition-metal-free carboxyamidation process uses a base and solvent to induce the formation of an aryl radical from the diazonium salt, which then reacts with an isocyanide. organic-chemistry.org This method avoids the use of carbon monoxide and operates at low temperatures, with cesium carbonate as a base and an acetone (B3395972)/water mixture as the solvent system yielding the best results. organic-chemistry.org Similarly, visible-light-mediated hydrodediazoniation of arenediazonium tetrafluoroborates in tetrahydrofuran (B95107) (THF) can proceed at ambient temperature under catalyst- and additive-free conditions to give the corresponding dediazoniated arenes in good yields. researchgate.net

Heterogeneous Catalysis and Green Synthesis Approaches

The integration of heterogeneous catalysis with this compound chemistry aligns with the principles of green synthesis, emphasizing catalyst recyclability and the use of environmentally benign reaction media. nih.gov Green synthesis methods aim to be eco-friendly, low-cost, and non-toxic. nih.govnih.gov

One prominent example involves a polyaniline-g-C3N4-TiO2 composite, which acts as an efficient and stable heterogeneous photocatalyst for the C-H arylation of heteroarenes with aryldiazonium salts. researchgate.net This process operates under visible light and can be conducted in aqueous media, including pure water, which significantly enhances its green credentials. The catalyst facilitates the generation of aryl radicals from the diazonium salt, leading to the desired arylated products in moderate to good yields, and has been successfully applied in scaled-up syntheses. researchgate.net

Another approach to heterogeneous catalysis involves the use of metal nanopowders. For instance, a copper-zinc nanopowder has been employed as a catalyst in reactions of SF5-aromatic diazonium salts, which are analogs of this compound. google.com These reactions, performed in solvents like dimethylformamide, demonstrate the utility of recyclable metal alloy catalysts in facilitating complex transformations. google.com

The broader concept of green synthesis in this context also encompasses metal-free protocols that utilize visible light and avoid harsh conditions. nih.gov The direct bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts under visible light is a prime example. nih.gov The reaction occurs in an environmentally benign solvent, and the product conveniently precipitates, eliminating the need for chromatographic purification. nih.gov Such methods, which minimize waste and avoid toxic reagents, represent a significant step towards more sustainable chemical manufacturing. nih.govresearchgate.net

Emerging Research Directions and Methodological Innovations

Continuous Flow Synthesis for Enhanced Efficiency and Safety

The inherent instability and potential explosive nature of diazonium salts, including biphenyldiazonium tetrafluoroborate (B81430), have historically limited their application in large-scale batch processes. rsc.orgresearchgate.net Continuous flow chemistry has emerged as a powerful technology to mitigate these safety concerns while often improving reaction efficiency. rsc.orgresearchgate.net This approach involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. The small internal volume of these reactors ensures that only a minimal amount of the hazardous diazonium salt is present at any given moment, significantly reducing the risk of a thermal runaway. researchgate.net

In the context of biphenyldiazonium tetrafluoroborate synthesis, a continuous flow process typically involves the mixing of a stream of the corresponding biphenylamine in an acidic solution with a stream of a diazotizing agent, such as sodium nitrite (B80452). arkat-usa.org The resulting unstable diazonium chloride intermediate is then immediately reacted with a solution of sodium tetrafluoroborate or fluoroboric acid, leading to the precipitation of the more stable this compound. arkat-usa.org This in-situ generation and consumption of the intermediate is a key safety feature of flow synthesis. arkat-usa.org

The advantages of continuous flow synthesis extend beyond safety. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to precise temperature control and often faster reaction times and higher yields compared to traditional batch methods. rsc.orgacs.org Research has demonstrated that a wide range of substituted aryldiazonium tetrafluoroborates can be synthesized in high yields using flow chemistry. arkat-usa.org While specific data for this compound is part of this broader research, the general success with various aryl amines suggests its applicability.

| Entry | Aryl Amine | Batch Yield (%) | Flow Yield (%) |

| 1 | Aniline (B41778) | 95 | 100 |

| 2 | 4-Methylaniline | 85 | 98 |

| 3 | 4-Methoxyaniline | 82 | 95 |

| 4 | 4-Chloroaniline | 90 | 96 |

| 5 | 4-Bromoaniline | 88 | 94 |

| 6 | 4-Iodoaniline | 75 | 89 |

| 7 | 4-Nitroaniline | 60 | 64 |

| 8 | 2-Methylaniline | 78 | 85 |

| 9 | 2-Chloroaniline | 85 | 92 |

| 10 | 2-Nitroaniline | 55 | 68 |

| 11 | 2,6-Dimethylaniline | 70 | 65 |

This table presents a comparison of batch versus flow synthesis yields for various aryldiazonium tetrafluoroborates, illustrating the general trend of improved or comparable yields with the flow method. arkat-usa.org The data suggests that a similar efficiency could be expected for the synthesis of this compound.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. chemrxiv.orgmpg.dempg.de This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the discovery of molecules with improved properties. chemrxiv.org this compound is an excellent reagent for LSF due to the high reactivity of the diazonium group, which can be converted into a wide array of functionalities under relatively mild conditions.

The biphenyl (B1667301) moiety is a common scaffold in many pharmaceuticals and functional materials. The ability to modify this core structure at a late stage is therefore highly valuable. Using this compound, chemists can introduce halogens, hydroxyl groups, cyano groups, and other functionalities via Sandmeyer-type reactions. Furthermore, the diazonium group can be used to form carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or ethynyl (B1212043) groups. researchgate.net

A key advantage of using biphenyldiazonium salts in LSF is their ability to participate in reactions that are orthogonal to many other functional groups present in a complex molecule. chemrxiv.org This chemoselectivity is crucial for the successful modification of intricate molecular architectures without affecting other sensitive parts of the molecule. Recent research in this area focuses on expanding the scope of transformations possible with diazonium salts and developing even milder reaction conditions to enhance their compatibility with a broader range of complex substrates. mdpi.com

Applications in Complex Molecule Synthesis (e.g., Natural Product Skeletons)

The construction of complex molecular architectures, such as those found in natural products, is a significant challenge in organic synthesis. This compound serves as a valuable building block in this endeavor, providing a reactive handle for the formation of key bonds within these intricate structures. The biphenyl unit itself is a key structural motif in a number of natural products, and the diazonium functionality allows for its facile incorporation and subsequent elaboration.

One of the primary applications of this compound in complex molecule synthesis is in the formation of biaryl linkages through reactions like the Gomberg-Bachmann reaction or, more commonly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net These reactions are fundamental in constructing the core skeletons of many natural products. The diazonium group's high reactivity allows these couplings to proceed under mild conditions, which is essential when dealing with sensitive functional groups often present in natural product precursors. scispace.com

Beyond biaryl synthesis, the versatility of the diazonium group allows for its transformation into a wide range of other functionalities that can be further manipulated to build up molecular complexity. For instance, the conversion of the diazonium group to a halide can set the stage for subsequent cross-coupling reactions, while its conversion to a hydroxyl group can provide a handle for ether or ester formation. The strategic use of this compound enables synthetic chemists to efficiently assemble complex natural product skeletons that might otherwise require lengthy and less efficient synthetic routes. nih.gov

Development of Novel Aryl Diazonium Salt Surrogates

Despite the synthetic utility of this compound, its inherent instability can be a significant drawback. To address this, researchers have focused on developing more stable surrogates that can generate the reactive aryl diazonium species in situ under specific conditions. Among the most promising of these surrogates are triazenes. researchgate.netwikipedia.org

Triazenes are compounds containing the R1-N=N-NR2R3 functional group and are typically prepared by the coupling of a diazonium salt with a primary or secondary amine. wikipedia.orgresearchgate.net These compounds are generally more stable than their diazonium salt precursors and can be isolated, purified, and stored. researchgate.net Upon treatment with an acid, triazenes can be readily converted back to the corresponding diazonium salt, which can then participate in subsequent reactions. wikipedia.org This "protecting group" strategy for the diazonium functionality allows for the use of diazonium chemistry in multi-step syntheses where the diazonium salt itself would not be stable to the reaction conditions.

The use of triazabutadienes as protected forms of aryl diazonium ions has also been explored. These scaffolds have been shown to be compatible with Suzuki coupling conditions, allowing for the synthesis of biaryl diazonium precursors that can be deprotected to release the reactive diazonium ion for further transformations. nih.gov The development of these and other novel surrogates is expanding the scope of diazonium chemistry by providing safer and more versatile alternatives to the direct handling of potentially hazardous diazonium salts.

Theoretical and Computational Advances in Predicting Reactivity and Selectivity

Modern synthetic chemistry is increasingly benefiting from the integration of theoretical and computational methods to predict and understand chemical reactivity and selectivity. rsc.org In the context of reactions involving this compound, computational tools such as Density Functional Theory (DFT) are being employed to elucidate reaction mechanisms and predict the outcomes of reactions. nih.gov

For example, DFT calculations can be used to model the transition states of various reactions involving diazonium salts, providing insights into the factors that control regioselectivity in reactions such as electrophilic aromatic substitution or cross-coupling reactions. scilit.com This information is invaluable for designing synthetic routes that favor the formation of a desired isomer. By understanding the electronic and steric factors that govern reactivity, chemists can make more informed decisions about the choice of substrates, catalysts, and reaction conditions.

Furthermore, the rise of machine learning in chemistry is opening new avenues for predicting reaction outcomes. rsc.orgnih.gov By training algorithms on large datasets of known reactions, it is becoming possible to predict the regioselectivity of C-H functionalization reactions on complex molecules with a high degree of accuracy. nih.gov As these computational tools become more sophisticated and accessible, they will undoubtedly play an increasingly important role in guiding the synthetic applications of this compound and other reactive intermediates.

Mechanistic Studies of Substituent and Steric Hindrance Effects

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For reactions involving this compound, mechanistic studies are often focused on understanding the influence of substituents and steric hindrance on the reaction outcome, particularly in palladium-catalyzed cross-coupling reactions. researchgate.netscispace.com

In Suzuki-Miyaura couplings, for instance, it has been observed that the electronic nature of the substituents on the diazonium salt has a less pronounced effect on the reaction rate compared to couplings with aryl halides. scispace.com This suggests that the oxidative addition of the palladium(0) catalyst to the diazonium salt may not be the rate-limiting step. Mechanistic studies, often employing techniques like ESI-MS and NMR, have been used to identify key intermediates in the catalytic cycle, such as arylpalladium(II) species. researchgate.net

Steric hindrance, particularly from ortho substituents on either the diazonium salt or the coupling partner, can significantly impact the efficiency of the reaction. scispace.com Bulky substituents can hinder the approach of the reactants to the metal center, leading to lower yields. mdpi.com By systematically studying these effects, chemists can develop a set of guidelines for predicting the success of a given cross-coupling reaction and for designing substrates and catalysts that can overcome steric challenges. These mechanistic insights are essential for expanding the synthetic utility of this compound in the construction of sterically congested molecules. nih.gov

Q & A

Q. What safety protocols are essential for handling biphenyldiazonium tetrafluoroborate in laboratory settings?

Methodological Answer: this compound requires stringent safety measures due to its acute toxicity and corrosive properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield if splashing is possible .